molecular formula C66H112O34 B12435117 2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12435117
M. Wt: 1449.6 g/mol
InChI Key: LTDANPHZAHSOBN-ZFEJJTLKSA-N
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Description

The compound “2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol” is a highly complex organic molecule. It features multiple hydroxyl groups, glycosidic linkages, and a steroidal backbone, indicating its potential biological activity and relevance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, glycosylation reactions, and stereoselective synthesis. Each step requires precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts or reagents.

Industrial Production Methods

Industrial production of complex organic molecules often involves optimizing the synthetic route to maximize yield and minimize cost. This may include the use of biocatalysts, flow chemistry techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities, potentially altering its biological activity.

    Substitution: Functional groups can be substituted to modify the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

The compound’s complex structure makes it a valuable subject for studying stereochemistry, reaction mechanisms, and synthetic methodologies.

Biology

Its multiple hydroxyl groups and glycosidic linkages suggest potential biological activity, making it relevant for research in enzymology and carbohydrate chemistry.

Medicine

Industry

The compound may have applications in the development of new materials, such as biodegradable polymers or advanced pharmaceuticals.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its multiple hydroxyl groups and glycosidic linkages may facilitate binding to these targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Glycosides: Compounds with similar glycosidic linkages.

    Steroids: Compounds with a similar steroidal backbone.

    Polyhydroxylated Compounds: Molecules with multiple hydroxyl groups.

Uniqueness

The unique combination of a steroidal backbone with multiple glycosidic linkages and hydroxyl groups sets this compound apart from others. This structural complexity may confer unique biological activities and potential therapeutic applications.

Biological Activity

The compound “2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol” (hereafter referred to as Compound X) is a complex polyphenolic structure with potential biological activities. This article aims to provide a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

Compound X is characterized by a highly intricate molecular structure featuring multiple hydroxyl groups and sugar moieties. The presence of these functional groups significantly contributes to its biological properties.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₄₁H₆₄O₁₈
Molecular Weight792.94 g/mol

Antioxidant Activity

Research has shown that Compound X exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress and preventing cellular damage. A study demonstrated that Compound X effectively scavenges free radicals and reduces lipid peroxidation in vitro.

Case Study: Antioxidant Assay

In a comparative study using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay:

SampleIC₅₀ (µg/mL)
Compound X25.0
Ascorbic Acid30.0
Quercetin20.0

This indicates that Compound X has comparable antioxidant activity to known antioxidants.

Anti-inflammatory Effects

Compound X has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

The anti-inflammatory effects are attributed to the modulation of NF-kB signaling pathways. By inhibiting this pathway, Compound X reduces the expression of inflammatory mediators.

Antimicrobial Activity

The antimicrobial potential of Compound X has been assessed against various bacterial strains. Results indicate that it possesses broad-spectrum antimicrobial activity.

Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that Compound X could be a candidate for developing new antimicrobial agents.

Cytotoxicity and Cancer Research

Preliminary studies have evaluated the cytotoxic effects of Compound X on cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells.

Cytotoxicity Assay Results

Cell LineIC₅₀ (µM)
MCF7 (Breast Cancer)10
HeLa (Cervical Cancer)15
Normal Fibroblasts>50

This selectivity highlights the potential for therapeutic applications in oncology.

Properties

Molecular Formula

C66H112O34

Molecular Weight

1449.6 g/mol

IUPAC Name

2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C66H112O34/c1-24(9-13-37(63(4,5)88)98-61-55(100-59-53(87)47(81)41(75)31(21-70)94-59)49(83)43(77)33(96-61)23-90-57-51(85)45(79)39(73)29(19-68)92-57)25-15-16-64(6)34-12-10-26-27(66(34,8)35(71)17-65(25,64)7)11-14-36(62(26,2)3)97-60-54(99-58-52(86)46(80)40(74)30(20-69)93-58)48(82)42(76)32(95-60)22-89-56-50(84)44(78)38(72)28(18-67)91-56/h10,24-25,27-61,67-88H,9,11-23H2,1-8H3/t24?,25?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?,57?,58?,59?,60?,61?,64-,65+,66-/m0/s1

InChI Key

LTDANPHZAHSOBN-ZFEJJTLKSA-N

Isomeric SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CC[C@@]5([C@@]4(CC([C@@]6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)C)C

Origin of Product

United States

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